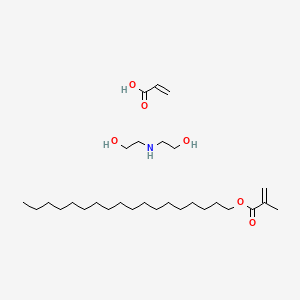
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further combined with 2,2’-iminobis(ethanol). It is known for its stability, hydrophobicity, and ability to form films, making it useful in coatings, adhesives, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of methacrylic acid with octadecanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The polymerization with 2-propenoic acid is achieved through free radical polymerization, often initiated by a peroxide initiator like benzoyl peroxide. The reaction conditions include maintaining a temperature range of 60-80°C to control the polymerization rate and molecular weight distribution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and high throughput. The polymerization process is carefully monitored to ensure the desired polymer properties, such as molecular weight and viscosity, are achieved. Post-polymerization, the compound is purified and formulated into various products depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) undergoes several types of chemical reactions, including:
Oxidation: The ester groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base catalyst like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its hydrophobic nature and film-forming capabilities.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to form stable films and interact with various substrates. The ester groups in the polymer backbone provide flexibility and hydrophobicity, while the 2,2’-iminobis(ethanol) component enhances adhesion and compatibility with different materials. The molecular targets and pathways involved include interactions with surface functional groups, leading to strong adhesion and film formation.
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymeric nature and additional functional groups.
Methacrylic acid, octadecyl ester: A simpler ester without the polymeric backbone.
Acrylic acid stearyl methacrylate polymer: Similar polymer but with different ester groups.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is unique due to its combination of hydrophobic ester groups and the presence of 2,2’-iminobis(ethanol), which enhances its adhesive properties and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
Properties
CAS No. |
167078-15-1 |
|---|---|
Molecular Formula |
C29H57NO6 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;6-3-1-5-2-4-7;1-2-3(4)5/h2,4-20H2,1,3H3;5-7H,1-4H2;2H,1H2,(H,4,5) |
InChI Key |
NGFULHJNKBTWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)NCCO |
Related CAS |
167078-15-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


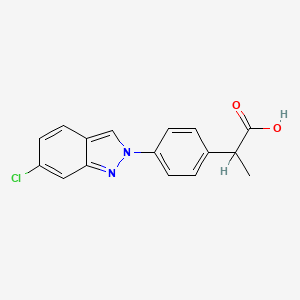
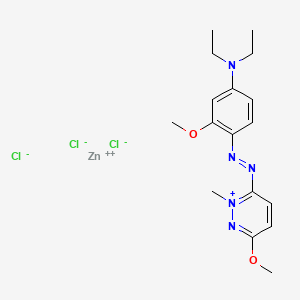
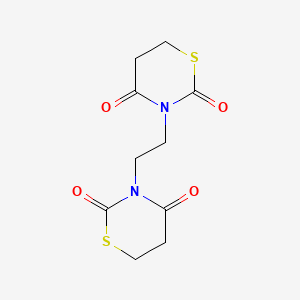
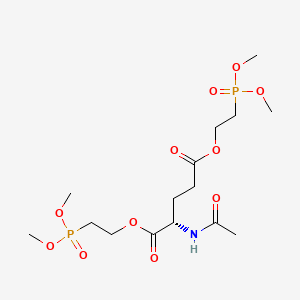
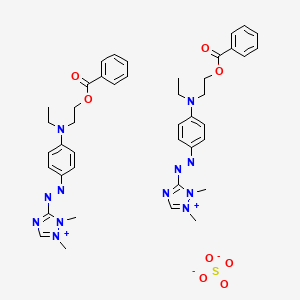
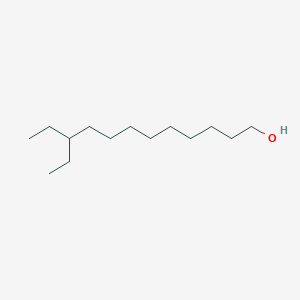
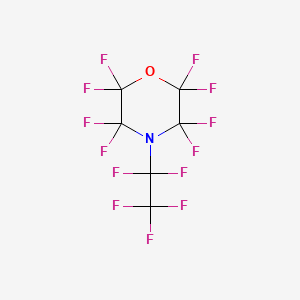
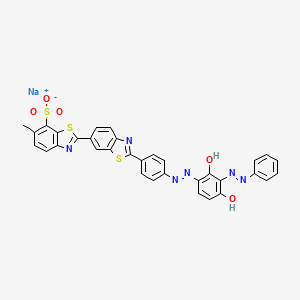
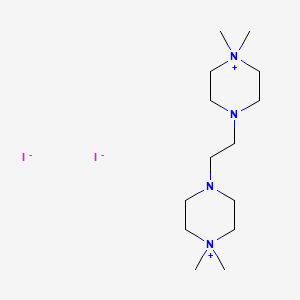
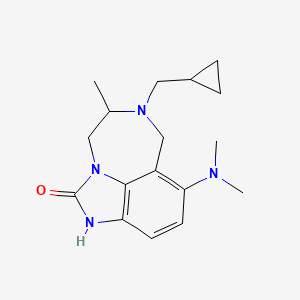


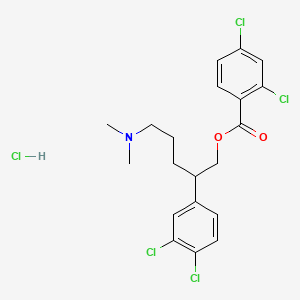
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
